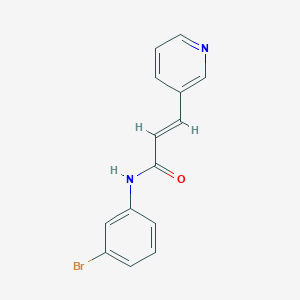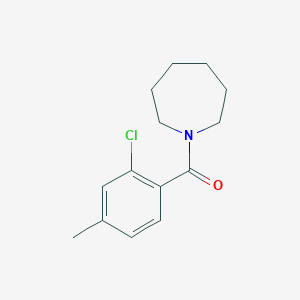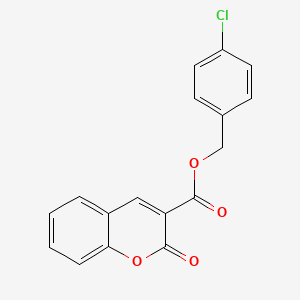![molecular formula C18H16F3NO2 B5860277 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of glutamate transport inhibitors. It is a potent and selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1), which is also known as glutamate transporter 3 (GLT-1). EAAT1 is responsible for the clearance of glutamate from the extracellular space in the brain, and its dysfunction has been linked to various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.
Mecanismo De Acción
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide acts as a non-competitive inhibitor of EAAT1 by binding to the transporter protein and preventing the uptake of glutamate from the extracellular space. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage. However, the inhibition of EAAT1 by this compound can also lead to a decrease in glutamate release from astrocytes, which can have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It can reduce glutamate uptake in astrocytes and neurons, increase extracellular glutamate levels, and induce excitotoxicity in neuronal cultures. This compound can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of this compound on neuronal function and survival are still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, which allows for the specific modulation of glutamate transport in vitro and in vivo. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It can induce excitotoxicity and neuronal damage at high concentrations, which can complicate the interpretation of experimental results. Moreover, the long-term effects of this compound on neuronal function and survival are still unclear, which can limit its use in certain experimental settings.
Direcciones Futuras
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several potential future directions for research. It can be used to study the role of EAAT1 in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. This compound can also be used to develop new therapeutic strategies for these disorders by targeting glutamate transport. Moreover, this compound can be used to study the physiological and pathological functions of glutamate in the brain, which can provide insights into the mechanisms of neuronal communication and plasticity. Finally, this compound can be used to develop new tools and techniques for studying the structure and function of EAAT1 and other glutamate transporters.
Métodos De Síntesis
The synthesis of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves several steps, starting from the reaction of 3-(trifluoromethyl)benzaldehyde with 4-aminophenylacetone to form the intermediate 4-(3-(trifluoromethyl)phenyl)-4-oxobutanamide. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing glutamate-induced excitotoxicity in vitro and in vivo, which is a common mechanism of neuronal damage in various neurological disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Moreover, this compound has been used as a tool compound to study the role of EAAT1 in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-12-5-7-13(8-6-12)16(23)9-10-17(24)22-15-4-2-3-14(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFOCWUBMFNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)


![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)


![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)


